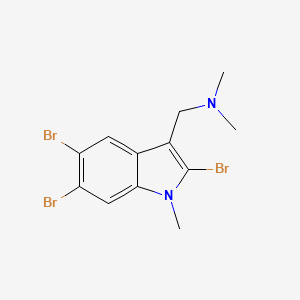

2,5,6-Tribromo-1-methylgramine

説明

特性

CAS番号 |

64945-29-5 |

|---|---|

分子式 |

C12H13Br3N2 |

分子量 |

424.96 g/mol |

IUPAC名 |

N,N-dimethyl-1-(2,5,6-tribromo-1-methylindol-3-yl)methanamine |

InChI |

InChI=1S/C12H13Br3N2/c1-16(2)6-8-7-4-9(13)10(14)5-11(7)17(3)12(8)15/h4-5H,6H2,1-3H3 |

InChIキー |

GVVFGMXXWWCHIS-UHFFFAOYSA-N |

SMILES |

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br |

正規SMILES |

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br |

同義語 |

2,5,6-tribromo-1-methylgramine TBG cpd |

製品の起源 |

United States |

Mechanism of Action of 2,5,6-Tribromo-1-methylgramine (TBG) In Vitro: A Technical Guide

Executive Summary & Molecular Profile

2,5,6-Tribromo-1-methylgramine (TBG) is a highly bioactive, halogen-containing indole alkaloid originally isolated from the marine bryozoan Zoobotryon pellucidum[1]. While initially recognized for its potent ecological role as a marine antifouling agent, extensive in vitro pharmacological profiling has revealed TBG to be a powerful modulator of mammalian ion channels and secondary messenger systems[2].

For drug development professionals and molecular biologists, TBG serves as a compelling structural scaffold. This whitepaper deconstructs the bimodal mechanism of action of TBG, detailing its primary function as a calcium entry blocker in smooth muscle and its secondary role as a serotonergic inhibitor in marine invertebrates.

Bimodal Mechanism of Action

Primary Mammalian Target: Voltage-Dependent Calcium Channel Blockade

In mammalian vascular models (isolated rat aorta), TBG acts primarily as a vasorelaxant by inhibiting calcium entry[2]. The causality of this mechanism is observed during high-K⁺ induced depolarization. Elevated extracellular potassium forces the opening of voltage-dependent calcium channels (VDCCs). The introduction of TBG at concentrations as low as 10 μM effectively blunts this high-K⁺-induced muscle contraction and directly decreases cytosolic Ca²⁺ levels ([Ca²⁺]i)[2].

To confirm that TBG physically blocks the influx pathway rather than merely accelerating intracellular calcium sequestration, researchers utilize Mn²⁺ quenching. Because Mn²⁺ permeates the same VDCCs but quenches the fluorescence of the intracellular dye Fura-2, the complete blockade of Mn²⁺ influx by 10 μM TBG provides self-validating proof that the compound directly occludes or alters the conformation of the calcium entry channel[2].

Secondary Mammalian Target: cAMP Modulation

Pharmacodynamics often shift at higher dosage thresholds. At 30 μM, TBG exhibits a secondary mechanism: the significant elevation of intracellular cyclic AMP (cAMP)[2]. While 10 μM of TBG effectively blocks calcium entry without altering cAMP, the 30 μM threshold triggers a cAMP-dependent signaling cascade that further contributes to the profound inhibition of smooth muscle contraction[2].

Marine Ecological Target: Serotonergic Inhibition

In its native marine environment, TBG acts as a chemical defense mechanism. It demonstrates remarkable antifouling activity against the cypris larvae of the barnacle Balanus amphitrite[3]. Mechanistically, TBG prevents larval settlement by acting as a neurotransmission blocker, specifically inhibiting serotonergic neurons critical for the organism's attachment phase[4].

Fig 1: Dual mechanism of action of TBG across mammalian vasorelaxation and marine antifouling.

Quantitative Pharmacodynamics

The following table synthesizes the quantitative in vitro data regarding TBG's efficacy across different biological targets, allowing for rapid cross-comparison of its dose-dependent behavior.

| Target System | Assay Type | TBG Concentration | Pharmacodynamic Response |

| Voltage-Dependent Ca²⁺ Channels | Isometric Tension (High-K⁺) | 10 μM | Significant reduction in muscle contraction[2] |

| Divalent Cation Permeability | Mn²⁺ Quenching (Fura-2 AM) | 10 μM | Complete blockade of Mn²⁺ influx[2] |

| Secondary Messenger (cAMP) | Enzyme Immunoassay (EIA) | 10 μM | No significant alteration in cAMP levels[2] |

| Secondary Messenger (cAMP) | Enzyme Immunoassay (EIA) | 30 μM | Significant elevation of intracellular cAMP[2] |

| Serotonergic Neurons | Larval Settlement Assay | 0.03 μg/mL (MIC) | Potent inhibition of barnacle cyprid attachment[3] |

Self-Validating In Vitro Experimental Workflows

To ensure scientific integrity, the protocols used to map TBG's mechanism of action must be designed as self-validating systems. Below are the step-by-step methodologies for the key experiments, including the rationale behind the causal validation steps.

Protocol A: Isometric Tension & Mn²⁺ Quench Assay (Calcium Influx Validation)

Rationale: To isolate the specific ion channels affected by TBG, utilizing high-K⁺ depolarization to open VDCCs and Mn²⁺ quenching to measure divalent cation influx without the confounding factor of internal Ca²⁺ release.

-

Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Mechanically remove the endothelium to ensure the observed relaxation is smooth-muscle specific, and cut the tissue into 2-mm rings.

-

Tension Measurement: Suspend the rings in organ baths filled with physiological salt solution (PSS) continuously aerated with 95% O₂ / 5% CO₂. Connect the rings to isometric force transducers.

-

Depolarization: Induce smooth muscle contraction by replacing standard PSS with a high-K⁺ (60 mM) PSS.

-

TBG Administration: Apply TBG cumulatively (1 to 30 μM) and record the relaxation curve.

-

System Validation (Antagonism): To prove the mechanism is specific to calcium channels, challenge the TBG-induced relaxation by adding Bay k8644 (a known L-type Ca²⁺ channel agonist) or by artificially raising external Ca²⁺ concentrations. The reversal of TBG's inhibitory effect by these agents validates competitive/allosteric antagonism at the calcium channel[2].

-

Mn²⁺ Quenching: Load cells with Fura-2 AM. Excite at 340/380 nm. Introduce Mn²⁺ to the extracellular bath. The complete cessation of fluorescence quenching upon the addition of 10 μM TBG confirms the total blockade of the entry channel[2].

Protocol B: Intracellular cAMP Quantification

Rationale: To determine if secondary messenger pathways contribute to vasorelaxation at higher TBG concentrations, requiring rapid halting of enzymatic degradation.

-

Tissue Incubation: Incubate aorta strips in PSS containing either 10 μM or 30 μM TBG for a predefined exposure time.

-

Enzymatic Halting: Immediately snap-freeze the tissues in liquid nitrogen. Causality: This step is critical to instantly halt phosphodiesterase activity, preventing the rapid degradation of synthesized cAMP.

-

Extraction: Homogenize the frozen tissue in ice-cold trichloroacetic acid (TCA) and centrifuge to separate the protein pellet from the cAMP-rich supernatant.

-

Quantification: Measure the cAMP content using a competitive enzyme immunoassay (EIA) kit. The differential results between the 10 μM (baseline cAMP) and 30 μM (elevated cAMP) cohorts validate the dose-dependent secondary mechanism[2].

Conclusion

2,5,6-Tribromo-1-methylgramine represents a highly versatile marine-derived pharmacophore. By acting as a potent calcium entry blocker at lower concentrations and a cAMP modulator at higher concentrations, it provides a robust template for the development of novel vasodilators. Furthermore, its ecological efficacy as a serotonergic inhibitor highlights its potential in the synthesis of non-toxic, environmentally benign antifouling agents.

References

-

2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine - PubChem. National Institutes of Health (NIH). URL:[Link]

-

Mini-review: Molecular mechanisms of antifouling compounds. Taylor & Francis. URL:[Link]

-

Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta. European Journal of Pharmacology (via BioKB / uni.lu). URL:[Link]

-

Studies on Antifouling Substances against Cypris Larvae of the Barnacle Balanus amphitrite. University of Tokyo. URL:[Link]

Sources

Application Notes and Protocols: NMR Spectroscopy Characterization of 2,5,6-tribromo-1-methylgramine

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,5,6-tribromo-1-methylgramine, a polyhalogenated indole derivative of interest to medicinal chemists and drug development professionals. Due to the limited availability of published spectral data for this specific compound[1], this document outlines a predictive approach to its ¹H and ¹³C NMR spectra, provides detailed protocols for sample preparation and data acquisition, and presents a systematic strategy for spectral interpretation and structural verification. This guide is intended to serve as a practical resource for researchers synthesizing or working with this, or structurally related, novel compounds.

Introduction: The Significance of Characterizing Brominated Gramines

Gramine, a naturally occurring indole alkaloid, and its derivatives are scaffolds of significant interest in drug discovery due to their diverse biological activities[2]. Bromination of the indole ring is a common strategy to modulate the electronic and lipophilic properties of these molecules, potentially enhancing their therapeutic efficacy or tuning their pharmacokinetic profile. The precise determination of the substitution pattern is critical, as isomeric purity is a fundamental requirement for pharmacological and toxicological evaluation.

NMR spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules in solution[3][4]. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 2,5,6-tribromo-1-methylgramine, a full suite of 1D and 2D NMR experiments is essential to unambiguously assign all proton and carbon signals and confirm the tribromo-substitution pattern on the indole core.

Predicted NMR Spectral Data

In the absence of empirical data, we can predict the ¹H and ¹³C NMR chemical shifts for 2,5,6-tribromo-1-methylgramine based on the known effects of substituents on the indole ring[5]. The indole nucleus has a distinct set of chemical shifts that are systematically altered by the addition of bromine atoms and the 1-methyl and 3-dimethylaminomethyl (gramine) moieties.

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-methyl group, the methylene bridge, and the N,N-dimethyl group. The bromine atoms at positions 5 and 6 will significantly deshield the remaining aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5,6-tribromo-1-methylgramine (in CDCl₃, referenced to TMS at 0.00 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H-4 | 7.8 - 8.0 | Singlet (s) | N/A | Strongly deshielded by the adjacent bromine at C-5 and the anisotropic effect of the pyrrole ring. No adjacent protons for coupling. |

| H-7 | 7.5 - 7.7 | Singlet (s) | N/A | Deshielded by the adjacent bromine at C-6. No adjacent protons for coupling. |

| CH₂ (methylene) | 3.6 - 3.8 | Singlet (s) | N/A | Typical chemical shift for the benzylic methylene group in gramine derivatives. |

| N(CH₃)₂ (dimethyl) | 2.2 - 2.4 | Singlet (s) | N/A | Characteristic singlet for the two equivalent methyl groups of the dimethylamino moiety. |

| N-CH₃ (indole) | 3.7 - 3.9 | Singlet (s) | N/A | Expected chemical shift for a methyl group attached to the indole nitrogen. |

2.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The carbons directly attached to bromine atoms (C-2, C-5, C-6) are expected to show significantly shifted signals due to the heavy atom effect[6].

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5,6-tribromo-1-methylgramine (in CDCl₃, referenced to CDCl₃ at 77.16 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~115 | Carbon bearing a bromine atom, shifted upfield relative to unsubstituted C-2. |

| C-3 | ~110 | Quaternary carbon, upfield shift due to shielding from adjacent substituents. |

| C-3a | ~130 | Quaternary carbon at the ring junction. |

| C-4 | ~125 | Aromatic CH, deshielded by adjacent C-3a and C-5(Br). |

| C-5 | ~115 | Carbon bearing a bromine atom. |

| C-6 | ~118 | Carbon bearing a bromine atom. |

| C-7 | ~112 | Aromatic CH, shielded by the nitrogen atom. |

| C-7a | ~138 | Quaternary carbon at the ring junction, deshielded by the nitrogen atom. |

| CH₂ (methylene) | ~55 | Typical chemical shift for the gramine methylene carbon. |

| N(CH₃)₂ (dimethyl) | ~45 | Characteristic signal for the two equivalent methyl carbons. |

| N-CH₃ (indole) | ~33 | Typical chemical shift for the indole N-methyl carbon. |

Experimental Protocols

The acquisition of high-quality, unambiguous NMR data requires careful sample preparation and the selection of appropriate NMR experiments.

3.1. Sample Preparation Workflow

Detailed Steps:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 2,5,6-tribromo-1-methylgramine for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial[7].

-

Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its good dissolving power for many organic compounds and its relatively simple residual solvent signal. Include an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing[8].

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is crucial for acquiring high-resolution spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

3.2. NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of 2,5,6-tribromo-1-methylgramine. All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H.

Table 3: Recommended NMR Experiments and Their Purpose.

| Experiment | Purpose | Key Information Gained |

| 1D ¹H NMR | Proton spectrum | Chemical shifts, multiplicities, and integration of all proton signals. |

| 1D ¹³C NMR | Carbon spectrum | Chemical shifts of all unique carbon atoms (proton-decoupled). |

| DEPT-135 | Carbon multiplicity | Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. |

| 2D COSY | ¹H-¹H Correlation | Identifies protons that are spin-coupled to each other (typically through 2-3 bonds). |

| 2D HSQC | ¹H-¹³C Correlation (one-bond) | Correlates each proton signal to the carbon it is directly attached to. |

| 2D HMBC | ¹H-¹³C Correlation (long-range) | Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds), crucial for identifying quaternary carbons and piecing together molecular fragments[9]. |

| 2D NOESY | Through-space ¹H-¹H Correlation | Identifies protons that are close to each other in space, which can help confirm stereochemistry and conformation. |

Strategy for Spectral Interpretation and Structural Verification

A systematic approach is required to assign all signals and confirm the structure.

4.1. Structural Verification Workflow

Step-by-Step Interpretation:

-

Initial ¹H NMR Analysis:

-

Identify the singlets corresponding to the N-CH₃, N(CH₃)₂, and CH₂ groups based on their predicted chemical shifts and integrations (3H, 6H, and 2H, respectively).

-

Identify the two singlets in the aromatic region (downfield, ~7.5-8.0 ppm), each integrating to 1H. These will be H-4 and H-7.

-

-

Carbon Spectrum Analysis (¹³C and DEPT-135):

-

Use the DEPT-135 spectrum to identify the CH₂ group (negative signal) and the CH₃ and aromatic CH groups (positive signals).

-

The remaining signals in the ¹³C spectrum that are absent in the DEPT-135 spectrum are the quaternary carbons (C-2, C-3, C-3a, C-5, C-6, C-7a).

-

-

Heteronuclear Correlation (HSQC):

-

The HSQC spectrum will provide direct, one-bond correlations, confirming the assignments of protonated carbons. For example, the proton signal at ~3.7-3.9 ppm will correlate with the carbon signal at ~33 ppm (N-CH₃).

-

-

Long-Range Correlation (HMBC):

-

This is the key experiment for confirming the substitution pattern. Look for the following crucial correlations:

-

The CH₂ protons should show correlations to C-2, C-3, and C-3a, confirming the gramine side chain is at the C-3 position.

-

The N-CH₃ protons should show correlations to C-2 and C-7a, confirming the methyl group is on the indole nitrogen.

-

The aromatic proton H-4 should show correlations to C-3, C-5, and C-7a. The correlation to a carbon bearing a bromine (C-5) is strong evidence for this assignment.

-

The aromatic proton H-7 should show correlations to C-5, C-6, and C-7a. Correlations to two carbons bearing bromine atoms (C-5 and C-6) would be definitive.

-

-

-

NOESY for Spatial Confirmation:

-

A NOESY spectrum can provide through-space correlations. For instance, a correlation between the N-CH₃ protons and the H-7 proton would be expected, confirming their proximity. A correlation between the CH₂ protons and the H-4 proton would also be anticipated.

-

Conclusion

The structural characterization of novel or sparsely documented compounds like 2,5,6-tribromo-1-methylgramine relies on a systematic and predictive application of modern NMR spectroscopy. By combining 1D and 2D NMR techniques, researchers can unambiguously determine the chemical structure, which is a prerequisite for any further investigation in drug development and medicinal chemistry. The protocols and strategies outlined in this guide provide a robust framework for achieving this critical analytical goal.

References

-

Bruker. (2022). 1D and 2D NMR Experiments. Bruker Corporation. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Morales-Ríos, M. S., del Rio, R. E., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3028956, 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry. [Link]

-

Zhang, M., Kang, S., & Li, Z. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5755. [Link]

Sources

- 1. 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine | C12H13Br3N2 | CID 3028956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Developments of Gramine: Chemistry and Biological Activity [mdpi.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Leveraging 2,5,6-Tribromo-1-methylgramine for the Synthesis of Complex Indole Derivatives

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the indole core is paramount for the development of novel molecular entities. This guide provides a comprehensive overview of the synthetic utility of 2,5,6-tribromo-1-methylgramine, a versatile and highly functionalized precursor for the synthesis of diverse indole derivatives. We will explore its unique reactivity, offering detailed protocols for selective cross-coupling reactions and nucleophilic substitutions, thereby enabling researchers to unlock its potential in drug discovery and materials science.

Introduction: The Strategic Advantage of a Poly-functionalized Precursor

The synthesis of complex indole alkaloids and related structures is a significant challenge in organic chemistry.[1][2][3] The development of efficient synthetic routes often hinges on the availability of versatile building blocks that allow for the controlled and sequential introduction of various substituents. 2,5,6-Tribromo-1-methylgramine (a member of the indole family) is a prime example of such a precursor, offering multiple, distinct reactive sites for chemical modification.[4]

This application note will delve into the strategic application of this tribrominated gramine derivative, focusing on three key aspects of its reactivity:

-

Site-Selective Cross-Coupling: The differential reactivity of the bromine atoms at the C2, C5, and C6 positions of the indole ring.

-

Nucleophilic Substitution at C3: The utility of the gramine side chain as a leaving group.

-

Sequential Functionalization: A combined approach to access highly decorated indole scaffolds.

The methodologies described herein are grounded in well-established palladium-catalyzed cross-coupling reactions and classical indole chemistry, providing a robust foundation for researchers in both academic and industrial settings.

Structure and Inherent Reactivity of 2,5,6-Tribromo-1-methylgramine

The power of 2,5,6-tribromo-1-methylgramine as a synthetic intermediate stems from its unique arrangement of reactive sites.

Caption: Structure of 2,5,6-tribromo-1-methylgramine highlighting the key reactive sites for synthetic diversification.

Site-Selective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] The presence of three bromine atoms on the indole ring of 2,5,6-tribromo-1-methylgramine allows for a variety of these transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding Site Selectivity

The key to unlocking the full potential of this precursor lies in achieving site-selective functionalization. The reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions generally follows the order of C(sp²)-I > C(sp²)-Br > C(sp²)-Cl.[8] However, in a poly-brominated system, the electronic and steric environment of each bromine atom plays a crucial role in determining the order of reactivity.[9][10][11][12]

In the context of the indole ring, the C2 position is generally more electron-deficient than the positions on the benzene portion of the molecule, which can influence the rate of oxidative addition to the palladium catalyst.[5] This inherent difference in reactivity can be exploited to achieve selective functionalization.

Caption: A generalized workflow for the sequential functionalization of 2,5,6-tribromo-1-methylgramine.

Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the C2 position of 2,5,6-tribromo-1-methylgramine.

Behind the Experiment: The choice of a mild base and a relatively low reaction temperature favors the reaction at the more activated C2 position. The use of a palladium catalyst with appropriate ligands is crucial for achieving high yields and selectivity.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard, reliable catalyst for Suzuki couplings. |

| Boronic Acid | Arylboronic acid (1.1 eq.) | The coupling partner. |

| Base | Na₂CO₃ (2.0 eq.) | Mild base to facilitate transmetalation. |

| Solvent | Toluene/EtOH/H₂O (4:1:1) | Biphasic solvent system to dissolve all reactants. |

| Temperature | 80 °C | Sufficient to promote reaction at C2 without significant reaction at C5/C6. |

| Reaction Time | 12-16 hours | Typical reaction time for complete conversion. |

Step-by-Step Protocol:

-

To an oven-dried Schlenk flask, add 2,5,6-tribromo-1-methylgramine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the solvent mixture (10 mL) and the aqueous solution of Na₂CO₃ (2.0 M, 1.0 mL).

-

Heat the reaction mixture to 80 °C with vigorous stirring for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-aryl-5,6-dibromo-1-methylgramine derivative.

Protocol: Sonogashira Coupling of Bromoindoles

The Sonogashira reaction is a powerful method for the synthesis of alkynyl-substituted aromatics.[13][14][15] This reaction can be applied to the remaining bromo-positions of the indole core after initial functionalization at C2.

Behind the Experiment: The Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][15] The conditions can be tuned to favor reaction at either the C5 or C6 position, although separating the resulting isomers may require careful chromatography.

| Parameter | Condition | Rationale |

| Substrate | 2-Aryl-5,6-dibromo-1-methylgramine | Product from the previous Suzuki coupling. |

| Alkyne | Terminal alkyne (1.2 eq.) | The coupling partner. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Common catalyst for Sonogashira reactions. |

| Copper Co-catalyst | CuI (5 mol%) | Essential for the copper cycle of the mechanism. |

| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent. |

| Solvent | THF or DMF | Anhydrous polar aprotic solvent. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |

| Reaction Time | 4-8 hours | Typically a faster reaction than Suzuki coupling. |

Step-by-Step Protocol:

-

To an oven-dried Schlenk flask, add the 2-aryl-5,6-dibromo-1-methylgramine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF or DMF (10 mL) followed by triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction at the desired temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Protocol: Buchwald-Hartwig Amination of Bromoindoles

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[16][17] This reaction can be used to introduce a variety of amine functionalities at the remaining bromo-positions.

Behind the Experiment: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[17][18][19] The choice of ligand is critical for the efficiency of the reaction.

| Parameter | Condition | Rationale |

| Substrate | Brominated indole derivative | The electrophilic partner. |

| Amine | Primary or secondary amine (1.2 eq.) | The nucleophilic partner. |

| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) | A common palladium(0) precatalyst. |

| Ligand | XPhos or SPhos (4 mol%) | Bulky, electron-rich phosphine ligands that promote reductive elimination. |

| Base | NaOtBu or LHMDS (1.5 eq.) | Strong, non-nucleophilic base. |

| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvent. |

| Temperature | 100-110 °C | Elevated temperatures are often required. |

| Reaction Time | 12-24 hours | Varies depending on the substrates. |

Step-by-Step Protocol:

-

In a glovebox, charge a Schlenk tube with the brominated indole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol).

-

Remove the Schlenk tube from the glovebox and add the anhydrous solvent (10 mL) and the amine (1.2 mmol) under an inert atmosphere.

-

Seal the tube and heat the reaction mixture to the desired temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Substitution of the Gramine Side Chain

The dimethylaminomethyl group at the C3 position of gramine and its derivatives is a well-known leaving group in the presence of a suitable nucleophile.[20][21] This reactivity provides a convenient method for introducing a wide range of substituents at the C3 position.

Mechanism of Substitution

The reaction proceeds through an electrophilic intermediate, an alkylideneindolenine, which is then attacked by the nucleophile.[20]

Caption: Generalized mechanism for the nucleophilic substitution of the gramine side chain.

Protocol: Cyanation of the Gramine Side Chain

The introduction of a nitrile group at the C3 position provides a versatile handle for further transformations.

Behind the Experiment: This reaction is typically carried out using a cyanide salt in a polar aprotic solvent. The reaction can be performed on the tribrominated starting material or at any stage of a sequential functionalization sequence.

| Parameter | Condition | Rationale |

| Substrate | Gramine derivative | The electrophilic precursor. |

| Cyanide Source | KCN or NaCN (1.5 eq.) | The nucleophile. |

| Solvent | DMSO or DMF | Polar aprotic solvent to dissolve the cyanide salt. |

| Temperature | 80-100 °C | To facilitate the formation of the intermediate and subsequent reaction. |

| Reaction Time | 6-12 hours | For complete conversion. |

Step-by-Step Protocol:

-

Dissolve the gramine derivative (1.0 mmol) in DMSO or DMF (10 mL) in a round-bottom flask.

-

Add potassium cyanide (1.5 mmol) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

-

Heat the reaction mixture to 80-100 °C for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

2,5,6-Tribromo-1-methylgramine is a powerful and versatile precursor for the synthesis of a wide array of complex indole derivatives. By leveraging the principles of site-selective palladium-catalyzed cross-coupling and the inherent reactivity of the gramine side chain, researchers can access a diverse chemical space with applications in drug discovery, natural product synthesis, and materials science.[22][23] The protocols outlined in this application note provide a solid foundation for the exploration of this valuable synthetic building block.

References

- Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. Oxford Academic.

- Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. Benchchem.

- Modular assembly of indole alkaloids enabled by multicomponent reaction. PMC - NIH.

- Recent strategy for the synthesis of indole and indoline skeletons in natural products.

- Synthesis of Indole Alkaloids. Encyclopedia MDPI.

- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...

- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.

- Indole alkaloid. Wikipedia.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

- Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine. MOCEDES.

- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.

- Synthesis of Unprotected Racemic Tryptophan Derivatives Using Gramine via Nickel(II) Complex.

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.

- Recent Developments of Gramine: Chemistry and Biological Activity. PMC.

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.

- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H.

- The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights | Request PDF.

- Buchwald–Hartwig amin

- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.

- Gramine. Chem-Impex.

- Efficient Pd-Catalyzed Amination of Heteroaryl Halides.

- Palladium-catalyzed cross-coupling of five-membered heterocyclic silanol

- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz

- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.

- Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine.

- Suzuki reaction. Wikipedia.

- Sonogashira coupling. Wikipedia.

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.

- Rhodium(II)

- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.

- 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine. PubChem.

- Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC.

- Nucleophilic arom

- Nucleophilic Aromatic Substitution – The Addition-Elimin

- Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides | Request PDF.

- Functionalized Crystalline N-Trimethyltriindoles: Counterintuitive Influence of Peripheral Substituents on Their Semiconducting Properties. PMC.

- 2,4,6-Tribromoaniline. Wikipedia.

- Semiochemical compound: 2,5,6-Tribromo-N-methylgramine | C12H13Br3N2. The Pherobase.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. PMC.

- Benzene, 1,3,5-tribromo. Organic Syntheses Procedure.

- CN113755866A - Preparation method of 2,4, 6-tribromoaniline.

- 16.

- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine | C12H13Br3N2 | CID 3028956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. ias.ac.in [ias.ac.in]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. chemimpex.com [chemimpex.com]

Advanced Purification Protocols for Synthetic 2,5,6-Tribromo-1-methylgramine (TBG)

Introduction & Physicochemical Rationale

2,5,6-Tribromo-1-methylgramine (TBG) is a heavily halogenated marine indole alkaloid, originally isolated from the bryozoan Zoobotryon pellucidum [1]. It is highly valued in drug development and materials science for its potent 1 [2] and 2 [3]. Synthesizing TBG typically involves the Mannich reaction (formaldehyde and dimethylamine) of a brominated indole precursor [4].

However, purifying synthetic TBG presents a unique physicochemical challenge. The molecule possesses a highly lipophilic, electron-rich tribrominated indole core juxtaposed with a basic tertiary amine (dimethylamino group, pKa ~9.0). This dual nature leads to severe streaking on standard silica gel, complex partitioning behavior, and susceptibility to photodegradation. To achieve the >99.5% purity required for preclinical assays, a multi-dimensional purification strategy is mandatory, exploiting the molecule's pH-dependent solubility and crystallization thermodynamics.

Fig 1. End-to-end purification workflow for synthetic 2,5,6-tribromo-1-methylgramine.

Experimental Protocols

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Rationale: The dimethylamino group allows TBG to be reversibly protonated. By dropping the pH to 2.0, TBG forms a water-soluble ammonium salt, while unreacted lipophilic precursors (e.g., 2,5,6-tribromo-1-methylindole) and non-basic oligomers remain in the organic phase. Subsequent basification to pH 10 restores the highly lipophilic free base, enabling selective extraction.

Step-by-Step Methodology:

-

Initial Dissolution: Dissolve 10.0 g of the crude synthetic mixture in 150 mL of Dichloromethane (DCM).

-

Acidic Extraction: Transfer to a separatory funnel. Add 100 mL of cold 1M HCl (aq). Shake vigorously and vent.

-

Phase Separation: Allow the phases to separate. The lower DCM layer contains neutral impurities. The upper aqueous layer contains the protonated TBG-H⁺. Drain and discard the DCM layer (or save for precursor recovery).

-

Aqueous Wash: Wash the aqueous phase with an additional 50 mL of DCM to remove trace lipophilic contaminants.

-

Basification (Critical Step): Transfer the aqueous phase to an Erlenmeyer flask submerged in an ice bath (0-5 °C). Causality: Neutralization is exothermic; heat can degrade heavily brominated indoles. Slowly add 30% NaOH (aq) dropwise under continuous stirring until the pH reaches 10.0. A dense white/pale-yellow precipitate (TBG free base) will crash out.

-

Free Base Extraction: Transfer back to the separatory funnel. Extract the basified aqueous mixture with 3 × 75 mL of DCM.

-

Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max bath temperature 30 °C) to yield enriched TBG.

Self-Validation Check: Spot the acidic aqueous phase (Step 3) on a TLC plate and stain with Dragendorff's reagent. An immediate orange spot confirms the successful protonation and capture of the alkaloid.

Fig 2. pH-dependent phase partitioning mechanism exploiting the tertiary amine of TBG.

Protocol 2: Amine-Deactivated Flash Chromatography

Causality & Rationale: Free base TBG interacts strongly with acidic silanol groups on standard silica gel, causing irreversible binding and severe tailing. Pre-treating the stationary phase with triethylamine (Et₃N) caps these active sites. While 3 [5] is an alternative, amine-deactivated normal phase is highly scalable and avoids the destannylation/dehalogenation risks associated with aqueous prolonged exposure.

Step-by-Step Methodology:

-

Column Preparation: Slurry-pack a flash chromatography column with silica gel (230-400 mesh) using a solvent system of Hexane/Ethyl Acetate/Et₃N (70:29:1, v/v/v). Flush with 2 column volumes (CV) of this mixture to fully deactivate the silica.

-

Sample Loading: Dissolve the enriched TBG from Protocol 1 in a minimum volume of DCM. Carefully load it onto the column head.

-

Elution: Elute using an isocratic gradient of Hexane/Ethyl Acetate/Et₃N (70:29:1). Monitor the eluent via UV detection (λ = 254 nm and 280 nm).

-

Fraction Collection: Collect fractions and analyze via TLC (same solvent system). TBG will elute as a sharp, non-streaking band (Rf ~ 0.4).

-

Concentration: Pool the TBG-containing fractions and evaporate under reduced pressure.

Self-Validation Check: Perform analytical HPLC on the pooled fractions. TBG should elute as a single sharp peak. If tailing occurs, it indicates incomplete silanol capping, meaning the mobile phase requires strict adherence to the 1% Et₃N additive.

Protocol 3: Polishing Recrystallization

Causality & Rationale: Chromatography removes structural isomers and oligomers, but trace colored impurities often co-elute. The massive steric bulk and heavy atom effect of the three bromine atoms make TBG highly crystalline. Solvent-antisolvent crystallization provides the final thermodynamic purification.

Step-by-Step Methodology:

-

Dissolution: Place the chromatographed TBG in a round-bottom flask. Add boiling Ethyl Acetate dropwise until the solid is just completely dissolved (minimal solvent).

-

Antisolvent Addition: Remove from heat. Slowly add cold Hexane (antisolvent) dropwise until the solution becomes faintly turbid.

-

Seeding & Cooling: Add a single seed crystal of pure TBG (if available). Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a refrigerator (4 °C) overnight.

-

Harvesting: Collect the resulting off-white to colorless needle-like crystals via vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystal cake with ice-cold Hexane (2 × 10 mL). Dry under high vacuum (<0.1 mbar) for 12 hours to remove residual solvent trapped in the crystal lattice.

Quantitative Recovery & Purity Data

The following table summarizes the expected mass balance and purity profile at each stage of the purification workflow, demonstrating the necessity of the multi-step approach.

| Purification Step | Mass Recovered (g) | Step Yield (%) | Purity (HPLC, %) | Major Impurity Removed |

| 1. Crude Mixture | 10.00 | 100.0 | 65.0 | N/A |

| 2. Post Acid-Base LLE | 7.20 | 72.0 | 88.5 | Neutral brominated indoles, unreacted starting materials |

| 3. Post Chromatography | 5.85 | 81.2 | 97.2 | Structural isomers, over-brominated oligomers |

| 4. Post Recrystallization | 4.90 | 83.7 | >99.5 | Trace colored impurities, residual Et₃N |

| Overall Process | 4.90 | 49.0% | >99.5% | Comprehensive Clearance |

References

- Title: 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine | CID 3028956 Source: PubChem URL

- Title: Mini-review: Molecular mechanisms of antifouling compounds Source: Taylor & Francis URL

- Title: Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta Source: BioKB / European Journal of Pharmacology URL

- Title: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole Source: BenchChem URL

- Title: A Synthetic Method for Palladium-Catalyzed Stannylation at the 5- and 6-Benzo Positions of Indoles Source: ACS Organic Letters URL

Sources

troubleshooting low aqueous solubility of 2,5,6-tribromo-1-methylgramine

Welcome to the dedicated technical support guide for 2,5,6-tribromo-1-methylgramine. This resource is designed for researchers, scientists, and drug development professionals to navigate the primary experimental challenge associated with this compound: its low aqueous solubility. This guide provides a series of troubleshooting strategies, detailed protocols, and scientific explanations to help you successfully incorporate this molecule into your aqueous-based assays.

I. Understanding the Challenge: Physicochemical Properties

2,5,6-tribromo-1-methylgramine is a heavily brominated indole alkaloid derivative. Its molecular structure is the primary determinant of its physicochemical properties and, consequently, its behavior in aqueous solutions.

Table 1: Physicochemical Properties of 2,5,6-tribromo-1-methylgramine

| Property | Value | Implication for Aqueous Solubility |

| Molecular Formula | C₁₂H₁₃Br₃N₂ | - |

| Molecular Weight | 424.96 g/mol [1] | High molecular weight can negatively impact solubility. |

| Structure | Tribrominated indole core with a tertiary amine side chain. | The large, nonpolar surface area from the tribromo-indole core is highly hydrophobic, leading to poor aqueous solubility.[1] |

| Predicted LogP (XLogP3) | 4.2[1] | A LogP value > 3 indicates high lipophilicity and predicts very low water solubility. |

| Key Functional Group | Tertiary amine (dimethylaminomethyl) | This basic group can be protonated at acidic pH to form a more soluble cationic salt. |

| Estimated pKa | ~8.0 - 9.0 | The pKa of the conjugate acid (BH+) is estimated based on similar tertiary amines like gramine.[2][3][4] This is the pH at which the compound is 50% ionized. |

II. Quick-Start Troubleshooting FAQs

This section provides rapid answers and initial steps for common solubility issues.

Q1: My 2,5,6-tribromo-1-methylgramine powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first and most effective step?

A1: The most direct approach is pH adjustment . The tertiary amine side chain on your molecule is basic. In a neutral or alkaline buffer, this amine is primarily in its neutral, uncharged state, which is poorly soluble. By lowering the pH, you protonate the amine, forming a much more water-soluble salt.

-

Actionable Advice: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4.0-5.0 citrate buffer). Alternatively, prepare a high-concentration stock in a small amount of 0.1 M HCl and then dilute it into your final aqueous medium, ensuring the final pH does not cause precipitation.

Q2: How do I choose the right pH for solubilization?

A2: The ideal pH is at least 1-2 pH units below the pKa of the compound's conjugate acid.[5][6] For 2,5,6-tribromo-1-methylgramine, with an estimated pKa of 8.0-9.0, a working pH of ≤ 6.0 should ensure the majority of the compound is in its protonated, soluble form. This is explained by the Henderson-Hasselbalch equation for bases.[7][8]

Q3: I tried lowering the pH, but the solubility is still insufficient, or it precipitates upon dilution into my neutral assay medium. What's my next option?

A3: Your next step is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution.[9] The most common choice for biological applications is Dimethyl Sulfoxide (DMSO).

-

Actionable Advice: Prepare a 10 mM or higher stock solution in 100% DMSO. Then, dilute this stock into your final aqueous buffer. It is critical that the final concentration of DMSO in your assay is low enough to not affect your biological system, typically well below 0.5%.[10][11][12]

Q4: I am concerned about the stability of the indole ring in strong acid. Is this a valid concern?

A4: Yes, it is a critical consideration. While mild acidic conditions are generally acceptable for solubilization, strong acids can lead to the degradation or polymerization of the indole ring.[13] Furthermore, some brominated indoles have been noted to be unstable.[14]

-

Actionable Advice: Always prepare acidic stock solutions fresh and store them protected from light at 2-8°C for short-term use. Avoid long-term storage in highly acidic conditions. If stability is a major concern, using co-solvents or other advanced formulation strategies may be preferable.

Q5: What are advanced solubilization methods if pH and co-solvents are not sufficient or compatible with my experiment?

A5: For very challenging cases, you can use formulation excipients like surfactants or cyclodextrins .

-

Surfactants (e.g., Tween® 80, Cremophor® EL): These form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[15][16][17]

-

Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form an "inclusion complex" with the hydrophobic drug, effectively shielding it from the aqueous environment and increasing its solubility.[18][19][20][21]

III. In-Depth Technical Guides & Protocols

Guide 1: Solubilization via pH Adjustment

Scientific Principle: The solubility of an ionizable compound is directly influenced by the pH of the solution, a relationship described by the Henderson-Hasselbalch equation. For a weak base like 2,5,6-tribromo-1-methylgramine, the equilibrium between the insoluble free base (B) and the soluble protonated salt (BH+) is dictated by the pH.

Equation:pH = pKa + log([B]/[BH+])[7]

Lowering the pH shifts the equilibrium towards the soluble, ionized form (BH+).

Caption: pH-dependent equilibrium of 2,5,6-tribromo-1-methylgramine.

Step-by-Step Protocol:

-

Buffer Selection: Choose a buffer system appropriate for your target pH (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.5).

-

Weigh Compound: Accurately weigh the required amount of 2,5,6-tribromo-1-methylgramine.

-

Initial Dissolution: Add a small volume of the acidic buffer to the solid compound. Vortex or sonicate gently.

-

Titration (if needed): If full dissolution is not achieved, you can add microliter amounts of a stronger acid (e.g., 1 M HCl) while monitoring the pH. Be cautious to avoid overly acidic conditions.

-

Dilution: Once a clear stock solution is formed, perform serial dilutions into your final assay medium.

-

Critical Checkpoint: After dilution, visually inspect for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in the final medium has been exceeded. Consider lowering the stock concentration or increasing the acidity of the final medium if your experiment allows.

Guide 2: Solubilization Using an Organic Co-Solvent (DMSO)

Scientific Principle: Co-solvents like DMSO are miscible with water but are significantly less polar. By adding a co-solvent, you reduce the overall polarity of the solvent system, making it more favorable for a lipophilic compound to dissolve.[22]

Caption: Workflow for preparing a working solution using a DMSO stock.

Step-by-Step Protocol:

-

Prepare DMSO Stock: Weigh the compound and add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution using a vortex or sonicator.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.

-

Prepare Working Solution: Perform a serial dilution of the DMSO stock into your final assay buffer.

-

Best Practice - "Pluronic Tip": To avoid precipitation of highly insoluble compounds during dilution, add the DMSO stock to a small amount of buffer containing 0.01% Pluronic F-127, vortex, and then add the remaining buffer.

-

Control Group: Critically, all control or vehicle groups in your experiment must contain the same final concentration of DMSO as your test groups to account for any solvent effects.[11]

Table 2: General Guidelines for Maximum Tolerated DMSO Concentrations in Cell-Based Assays

| Assay Type | Max Recommended Final DMSO % | Rationale & Reference |

| Most Cell Lines (General Use) | ≤ 0.5% | Higher concentrations can perturb mitochondrial function and increase membrane permeability.[11][12] |

| Sensitive Cell Lines / Long-Term Assays (>48h) | ≤ 0.1% | Considered the "gold standard" to minimize off-target effects.[10][11] |

| Human Fibroblast-like Synoviocytes | < 0.05% (for 24h) | These cells show significant toxicity even at 0.1% DMSO.[23] |

| Stem Cells / Primary Cells | Test specific tolerance (start ≤ 0.1%) | These cells are often more sensitive to solvent toxicity.[24] |

Guide 3: Advanced Solubilization with Cyclodextrins

Scientific Principle: Cyclodextrins (CDs) are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[18][19] They form non-covalent "inclusion complexes" where the lipophilic drug (the "guest") is encapsulated within the CD's hydrophobic cavity (the "host"), increasing its apparent water solubility.[18][20]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Protocol for Feasibility Testing:

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, low-toxicity choices for research applications.[20][21]

-

Prepare CD Solution: Make a concentrated aqueous solution of the cyclodextrin (e.g., 10-40% w/v).

-

Add Compound: Add an excess of 2,5,6-tribromo-1-methylgramine powder to the CD solution.

-

Equilibrate: Shake or stir the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separate and Quantify: Centrifuge or filter the suspension to remove the undissolved solid. Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

-

Compare: Compare the measured solubility to that in water alone to determine the fold-increase in solubility.

IV. References

-

ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? [Online forum post]. Available at: [Link]

-

ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? [Online forum post]. Available at: [Link]

-

Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? [Online forum post]. r/labrats. Available at: [Link]

-

Li, Y., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Available at: [Link]

-

Valverde, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds. Available at: [Link]

-

WSAVA. (2011). Basic pharmacological principles. VIN. Available at: [Link]

-

SlideShare. (n.d.). pH and Solvent Effect on Drug Solubility. Available at: [Link]

-

Samaha, D., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available at: [Link]

-

ResearchGate. (2025, December 24). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]

-

Basicmedical Key. (2016, August 14). The solubility of drugs. Available at: [Link]

-

Dovepress. (n.d.). comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of. Available at: [Link]

-

de Morais, E. C., et al. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. Available at: [Link]

-

Taylor & Francis. (n.d.). Cremophor EL – Knowledge and References. Available at: [Link]

-

PubChem. (n.d.). 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine. Available at: [Link]

-

Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Properties and Applications. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Available at: [Link]

-

G-Biosciences. (2020, March 10). The Role of Tween 80 in Protein Solubilization and Stabilization. Available at: [Link]

-

Marminon, C., et al. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. ResearchGate. Available at: [Link]

-

Rutgers University. (2023, April 18). Catalytic mechanism and pH dependence of a methyltransferase ribozyme (MTR1) from computational enzymology. Available at: [Link]

-

ResearchGate. (2026, February 18). Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine. Available at: [Link]

-

Wang, S., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available at: [Link]

-

PubMed. (2021, September 17). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35. Available at: [Link]

-

Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. (2025, July 10). Nature Communications. Available at: [Link]

-

Wikipedia. (n.d.). Gramine. Available at: [Link]

-

ResearchGate. (n.d.). Cyclodextrins as Complexing Agents: Preparation and Applications. Available at: [Link]

-

European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients. Available at: [Link]

-

Bali, D., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. MDPI. Available at: [Link]

-

Siva, B., et al. (2011). Halogenated Indole Alkaloids from Marine Invertebrates. PMC. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2,4,6-tribromo-. NIST WebBook. Available at: [Link]

-

Linke, W. F. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Available at:

-

The Pherobase. (2025, July 8). Semiochemical compound: 2,5,6-Tribromo-N-methylgramine | C12H13Br3N2. Available at: [Link]

-

Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. Available at: [Link]

-

Jürgens, B., et al. (2003). Melem (2,5,8-Triamino-tri-s-triazine), an Important Intermediate during Condensation of Melamine Rings to Graphitic Carbon. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine | C12H13Br3N2 | CID 3028956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gramine | 87-52-5 [chemicalbook.com]

- 3. Gramine CAS#: 87-52-5 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]

- 7. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. mdpi.com [mdpi.com]

- 22. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. reddit.com [reddit.com]

preventing oxidative degradation of 2,5,6-tribromo-1-methylgramine during storage

Welcome to the technical support center for 2,5,6-tribromo-1-methylgramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the oxidative degradation of this compound during storage. Our goal is to ensure the long-term integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 2,5,6-tribromo-1-methylgramine and why is its stability important?

2,5,6-tribromo-1-methylgramine is a synthetic indole alkaloid. Like many indole derivatives, it holds potential for various biological activities, making it a valuable compound in pharmaceutical research.[1][2][3] The stability of this compound is critical because degradation can lead to a loss of potency, the formation of impurities with altered or toxicological profiles, and ultimately, unreliable experimental data.

Q2: What are the primary factors that can cause the degradation of 2,5,6-tribromo-1-methylgramine during storage?

The primary factors contributing to the degradation of indole compounds, including 2,5,6-tribromo-1-methylgramine, are exposure to oxygen, light, and high temperatures.[4] The electron-rich indole nucleus is susceptible to oxidation. The presence of bromine atoms can further influence the electron density and reactivity of the molecule.

Q3: How can I visually identify potential degradation of my 2,5,6-tribromo-1-methylgramine sample?

While visual inspection is not a definitive method for assessing purity, a change in the physical appearance of the compound, such as a color change from a light yellow powder to a darker or discolored solid, can be an initial indicator of degradation.[5] For accurate quantification of degradation, analytical techniques such as HPLC or GC-MS are necessary.[6][7]

Q4: Are there any known incompatibilities for 2,5,6-tribromo-1-methylgramine?

Yes, 2,5,6-tribromo-1-methylgramine should be stored away from strong oxidizing agents.[5] Contact with strong oxidizers can significantly accelerate its degradation.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a structured approach to troubleshooting and preventing the oxidative degradation of 2,5,6-tribromo-1-methylgramine, framed around the principles of forced degradation studies which are used to understand a molecule's stability.[8][9][10][11][12]

Issue 1: Suspected Oxidative Degradation

Symptoms:

-

Inconsistent results in biological assays.

-

Appearance of new, unidentified peaks in analytical chromatograms (HPLC, LC-MS).

-

Visible change in the color or texture of the stored compound.

Root Cause Analysis and Corrective Actions:

The workflow for investigating suspected degradation is outlined below.

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: Analytical Characterization of 2,5,6-tribromo-1-methylgramine Stability

-

Sample Preparation:

-

Accurately weigh a known amount of the suspect 2,5,6-tribromo-1-methylgramine sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Prepare a control sample using a freshly synthesized or certified reference standard of 2,5,6-tribromo-1-methylgramine at the same concentration.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the pure compound (typically around 280 nm for indoles).

-

Injection Volume: 10 µL.

-

Analysis: Compare the chromatogram of the suspect sample to the reference standard. Look for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation products.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Utilize similar chromatographic conditions as HPLC.

-

The mass spectrometer will help in identifying the molecular weights of the parent compound and any degradation products, providing insights into the degradation pathway.

-

Issue 2: Proactive Prevention of Oxidative Degradation

To prevent degradation, it is crucial to implement proper storage and handling procedures from the outset.

Recommended Storage Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Reduces the rate of chemical reactions, including oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in oxidative degradation.[4] |

| Light | Amber Vial or Light-Proof Container | Protects the compound from photolytic degradation.[4] |

| Container | Tightly Sealed Vial | Prevents exposure to atmospheric moisture and oxygen.[5][13][14] |

Causality of Recommended Storage Conditions

The indole ring system is electron-rich and thus susceptible to electrophilic attack, including oxidation. The diagram below illustrates the key factors that can initiate and propagate the oxidative degradation of an indole derivative like 2,5,6-tribromo-1-methylgramine.

Caption: Key factors in the oxidative degradation of indole compounds.

Advanced Protective Measures

For highly sensitive applications or very long-term storage, consider the following:

-

Use of Antioxidants: While not a standard practice for storing pure compounds, if 2,5,6-tribromo-1-methylgramine is formulated into a solution, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol could be beneficial. The antioxidant potential of indole-based compounds themselves has been noted, suggesting a complex interplay with oxidative stress.[15][16][17][18][19]

-

Solvent Choice: If stored in solution, use de-gassed, high-purity solvents. Some solvents can contain peroxides or other impurities that can initiate degradation.

By understanding the chemical vulnerabilities of 2,5,6-tribromo-1-methylgramine and implementing these proactive and corrective measures, researchers can ensure the stability and integrity of this valuable compound for their scientific endeavors.

References

- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 01:08 PM.

- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.

-

What are the analytical methods for 99% Indole in environmental samples? - Blog. Available at: [Link]

-

Safety Data Sheet: 5-Bromoindole - Carl ROTH. Available at: [Link]

-

4-BROMOINDOLE | Georganics. Available at: [Link]

-

A rapid and specific method for the detection of indole in complex biological samples - PubMed. Available at: [Link]

-

Hybrid Uracil Derivatives with Caffeine and Gramine Obtained via Click Chemistry as Potential Antioxidants and Inhibitors of Plant Pathogens - MDPI. Available at: [Link]

-

Indole test - Wikipedia. Available at: [Link]

-

Indole degradation and its metabolite analysis using HPLC. A Standards... - ResearchGate. Available at: [Link]

-

Gramine: A Multidisciplinary Review on an Indole Alkaloid Bridging Chemistry, Biology, and Medicine - ResearchGate. Available at: [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity - PMC. Available at: [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC. Available at: [Link]

- Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences.

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Forced Degradation Studies for Stability - Nelson Labs. Available at: [Link]

-

Biosynthesis of Gramine: The Immediate Precursors of the Alkaloid - ACS Publications. Available at: [Link]

-

Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan - PMC. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available at: [Link]

-

Antioxidant Activity of a New Indole Alkaloid from Cassia alata L. - ResearchGate. Available at: [Link]

-

Antioxidant effects of bis-indole alkaloid indigo and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PubMed. Available at: [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. georganics.sk [georganics.sk]

- 5. 5-Bromoindole - Safety Data Sheet [chemicalbook.com]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. pharmtech.com [pharmtech.com]

- 13. echemi.com [echemi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant effects of bis-indole alkaloid indigo and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Crystallization Conditions for 2,5,6-Tribromo-1-methylgramine

Welcome to the Technical Support Center for 2,5,6-Tribromo-1-methylgramine (TBG) . TBG is a complex, marine-derived polyhalogenated indole alkaloid originally isolated from the bryozoan Zoobotryon pellucidum[1]. It is widely studied for its potent antifouling properties and its ability to induce vasorelaxation by inhibiting calcium entry in smooth muscle cells[1][2].

Crystallizing TBG presents unique thermodynamic and kinetic challenges. The presence of three heavy bromine atoms and an N1-methyl group eliminates the standard indole N–H hydrogen bond donor, drastically increasing the molecule's lipophilicity compared to unsubstituted gramine[3]. This guide is designed by Senior Application Scientists to help you troubleshoot phase separations, select optimal solvent systems, and obtain high-diffraction-quality crystals.

Part 1: Quantitative Data & System Parameters

To design a successful crystallization strategy, you must first understand the thermodynamic boundaries of your solute-solvent system. While unsubstituted gramine shows high solubility in polar protic solvents[3], the heavy bromination of TBG shifts its solubility profile toward non-polar and halogenated solvents.

Table 1: Solvent Screening Matrix for TBG Free Base

| Solvent System | Dielectric Constant (ε) | Estimated TBG Solubility (25°C) | Suitability Role | Mechanistic Notes |

| Dichloromethane (DCM) | 8.93 | > 80 mg/mL | Primary Solvent | High solubility due to favorable dispersion forces with the tribromo-indole core. |

| Ethyl Acetate | 6.02 | ~ 35 mg/mL | Primary Solvent | Moderate evaporation rate; good for slow evaporation techniques. |

| Methanol | 32.70 | < 5 mg/mL | Antisolvent | High polarity forces the lipophilic TBG out of solution. |

| Hexane | 1.89 | < 1 mg/mL | Antisolvent | Induces rapid precipitation; best used in vapor diffusion to control kinetics. |

Table 2: Physicochemical Comparison (Free Base vs. Hydrochloride Salt)

| Property | TBG Free Base | TBG Hydrochloride (HCl) Salt |

| Molecular Weight | 424.96 g/mol [1] | 461.42 g/mol |

| Target Application | X-ray crystallography (anomalous dispersion) | Pharmacological assays (e.g., vasorelaxation)[2] |

| Aqueous Solubility | < 0.1 mg/mL (Highly lipophilic) | ~ 12.5 mg/mL |

| Primary Challenge | Prone to "oiling out" (LLPS) | Hygroscopicity at high humidity |

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my TBG sample "oil out" instead of forming crystals? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the spinodal curve before reaching the nucleation zone. Because TBG is highly lipophilic and sterically hindered by the 1-methyl group, the energetic barrier to form an ordered crystal lattice is high. Instead of nucleating, the solute separates into a dense, amorphous liquid phase. Solution: You must lower the degree of supersaturation. Switch from cooling crystallization to vapor diffusion (see Protocol A) to allow the heavy molecules time to pack thermodynamically.